ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15629693
InChI: InChI=1S/C17H17NO3S2/c1-2-21-15(19)11-12-18-16(20)14(23-17(18)22)10-6-9-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3/b9-6+,14-10-
SMILES:
Molecular Formula: C17H17NO3S2
Molecular Weight: 347.5 g/mol

ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

CAS No.:

Cat. No.: VC15629693

Molecular Formula: C17H17NO3S2

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate -

Specification

Molecular Formula C17H17NO3S2
Molecular Weight 347.5 g/mol
IUPAC Name ethyl 3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Standard InChI InChI=1S/C17H17NO3S2/c1-2-21-15(19)11-12-18-16(20)14(23-17(18)22)10-6-9-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3/b9-6+,14-10-
Standard InChI Key RWUWJYADZAGEST-NHZNEZGNSA-N
Isomeric SMILES CCOC(=O)CCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S
Canonical SMILES CCOC(=O)CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S

Introduction

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that belongs to the class of thiazolidinone derivatives. These compounds are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure contains a thiazolidinone core functionalized with a phenylpropene group and an ethyl ester moiety.

Molecular Formula

C16_{16}H15_{15}NO4_{4}S2_{2}

Key Functional Groups

  • Thiazolidinone Core: Known for its bioactive potential.

  • Phenylpropene (Styryl): Provides conjugation and potential for biological interactions.

  • Ester Group: Enhances solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves:

  • Knoevenagel Condensation: A reaction between a carbonyl compound (e.g., aldehyde) and an active methylene compound (e.g., ethyl acetoacetate) in the presence of a base.

  • Cyclization: Formation of the thiazolidinone ring by reacting with thiourea or related thiocarbonyl reagents.

  • Functionalization: Introduction of the phenylpropene group via aldol condensation or other coupling reactions.

Applications in Medicinal Chemistry

Thiazolidinone derivatives like this compound are extensively studied for their pharmacological properties:

Biological Activities

  • Antimicrobial: Effective against Gram-positive and Gram-negative bacteria due to the thiazolidinone core.

  • Anticancer: The conjugated system enhances DNA intercalation and apoptosis induction.

  • Anti-inflammatory: Inhibits enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Mechanism of Action

The biological activity is often attributed to:

  • Interaction with enzymes or receptors via hydrogen bonding or π-stacking.

  • Disruption of microbial cell walls or DNA replication.

Analytical Characterization

The structural confirmation and purity of the compound can be established using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for identifying hydrogen environments.

    • 13C^{13}C-NMR for carbon skeleton analysis.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands.

  • X-Ray Crystallography:

    • Confirms the three-dimensional structure.

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